Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol
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Overview
Description
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of acetic acid and contains a 4-methylphenyl group attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde, followed by reduction and esterification.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
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Reduction: : The compound can be reduced to form alcohols or alkanes.
Reagents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Conditions: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
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Substitution: : this compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as halides or amines.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: 3-(4-methylphenyl)prop-2-enal or 3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(4-methylphenyl)propan-1-ol or 3-(4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)prop-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
4-methylphenylacetic acid: Contains the 4-methylphenyl group but differs in the position and type of functional groups.
Cinnamic acid derivatives: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is unique due to its combination of the acetic acid and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
105643-09-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;3-(4-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h2-7,11H,8H2,1H3;1H3,(H,3,4) |
InChI Key |
ZACVWAALOWQFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCO.CC(=O)O |
Origin of Product |
United States |
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